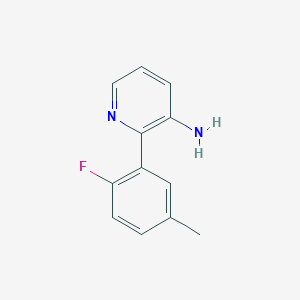

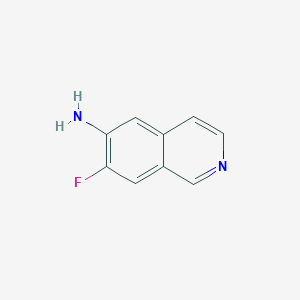

![molecular formula C7H4N4 B1446662 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1260851-17-9](/img/structure/B1446662.png)

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Overview

Description

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential in antitumor activity. Abdel‐Latif et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, which showed potent cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), with compounds 3 and 4 exhibiting the highest significant effects (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016). El-Enany et al. (2011) also synthesized novel pyrazolo[1,5-a]pyrimidine derivatives that displayed in vitro antitumor activity on the human colon tumor cell line (HCT116), with compound 14a showing the highest activity (El-Enany, Kamel, Khalil, & El-Nassan, 2011).

Antimicrobial Activity

Deshmukh et al. (2016) reported the efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. They synthesized various pyrazolo[1,5-a]pyrimidine derivatives using deep eutectic solvents, which showed promising results against a range of microbial strains (Deshmukh, Dingore, Gaikwad, & Jachak, 2016). Beyzaei et al. (2017) synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antibacterial effects, finding them effective against various pathogenic bacteria (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).

Applications in PET Tumor Imaging

Xu et al. (2012) designed and prepared an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative, specifically for tumor detection using positron emission tomography (PET). This derivative demonstrated a rapid and prolonged accumulation in tumors, highlighting its potential as a PET tumor imaging agent (Xu et al., 2012).

Future Directions

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have significant photophysical properties , making it a crucial tool for studying the dynamics of intracellular processes .

Mode of Action

The interaction of this compound with its targets is primarily through its photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it useful for various applications .

Biochemical Pathways

Its photophysical properties suggest that it may influence pathways related to light absorption and emission . The downstream effects of these pathways could potentially include changes in cellular imaging and sensing .

Pharmacokinetics

Its tunable photophysical properties suggest that it may have a broad range of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its optical applications. Its interaction with electron-donating groups can result in changes in light absorption and emission , which can be used to study the dynamics of intracellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability under exposure to extreme pH has been studied . Furthermore, its synthesis methodology is simpler and greener as compared to other compounds, suggesting that it may be more environmentally friendly .

properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZIMCVNPNPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some efficient synthetic routes to pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

A1: Several methods have been reported for synthesizing these compounds. One approach involves a multi-step process starting with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to yield (2E)-3-(dimethylamino)-2-formylacrylonitrile. [] This intermediate undergoes ring closure with 3-amino-5-methylpyrazole, followed by hydrolysis to afford the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. [] Another strategy employs a domino three-component condensation-oxidation reaction, utilizing readily available starting materials to generate 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. []

Q2: How do substituents on the this compound scaffold influence its reactivity?

A2: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact the reactivity of these compounds. For instance, 2-substituted 3-dimethylamino-2-propenenitriles readily react with nitrogen nucleophiles like hydrazine hydrate, 5-methyl-1H-pyrazol-3-amine, and 1H-benzo[d]imidazol-2-amine. [] These reactions lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. [] The specific substitution pattern on the this compound core dictates the regioselectivity of these reactions, enabling the synthesis of a variety of substituted derivatives.

Q3: What analytical techniques are employed to characterize and confirm the structures of newly synthesized this compound derivatives?

A3: Researchers utilize a combination of spectroscopic and analytical techniques for structural elucidation. NMR spectroscopy, including 1H NMR and HMBC-15N experiments, provides valuable information about the connectivity and environment of atoms within the molecule. [] Additionally, NOE difference experiments help establish spatial relationships between protons, further confirming the assigned structures. Elemental analysis serves as a complementary tool to verify the elemental composition of the synthesized compounds. []

Q4: Have any biological activities been reported for this compound derivatives?

A4: Yes, preliminary investigations have shown that certain this compound derivatives exhibit promising anticancer activity. [] These compounds were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), demonstrating their potential as lead structures for further development. [] Further research is crucial to elucidate their mechanisms of action and optimize their pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

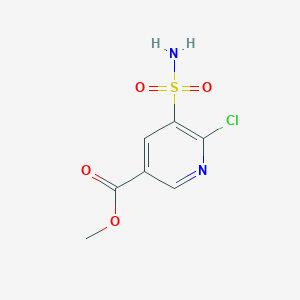

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

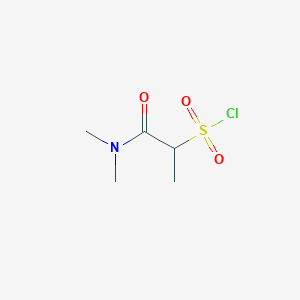

![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)

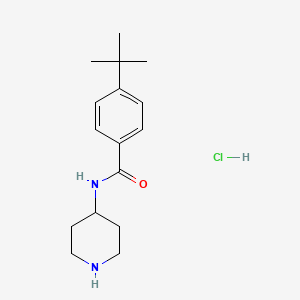

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)